Endo-3-azabicyclo[3.2.1]octan-8-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,5R)-3-azabicyclo[3.2.1]octan-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-5-1-2-6(7)4-8-3-5/h5-9H,1-4H2/t5-,6+,7? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZYBFOYRKOKPL-MEKDEQNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC[C@@H]1C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Endo-3-azabicyclo[3.2.1]octan-8-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method includes the use of acyclic starting materials that contain the necessary stereochemical information for the formation of the bicyclic structure. Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods: Industrial production methods for this compound often rely on catalytic hydrogenation processes. For instance, the hydrogenation of tropinone derivatives in the presence of active nickel catalysts can yield this compound .
Chemical Reactions Analysis
Types of Reactions: Endo-3-azabicyclo[3.2.1]octan-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are commonly employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives
Scientific Research Applications
Pharmaceutical Applications
Monoamine Reuptake Inhibition
One of the primary applications of Endo-3-azabicyclo[3.2.1]octan-8-ol derivatives is their role as monoamine reuptake inhibitors. These compounds are being explored for their efficacy in treating various mood disorders, including depression and anxiety. Research indicates that they can inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are critical in regulating mood and emotional responses .
Therapeutic Uses
The derivatives of this compound have shown promise in addressing conditions such as:
- Depression : Effective in treating major depressive disorders.
- Anxiety Disorders : Useful for managing generalized anxiety disorder and panic disorders.
- Attention Deficit Hyperactivity Disorder (ADHD) : Potential candidates for ADHD treatment due to their effects on neurotransmitter systems .
Synthesis and Structural Studies
Synthetic Methodologies
The synthesis of this compound involves various approaches aimed at achieving enantioselectivity and structural integrity. Recent studies emphasize the importance of stereochemical control during synthesis, which is crucial for the biological activity of the resulting compounds .
Structural Analysis
Advanced techniques such as NMR spectroscopy have been employed to study the conformational properties of this compound and its derivatives. Understanding these properties aids in predicting their interactions with biological targets and optimizing their pharmacological profiles .
Mechanism of Action
The mechanism of action of Endo-3-azabicyclo[3.2.1]octan-8-ol involves its interaction with neurotransmitter receptors in the brain. It can act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and uptake. The molecular targets include muscarinic and nicotinic acetylcholine receptors, which play a crucial role in modulating synaptic transmission .
Comparison with Similar Compounds
endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol
- Molecular formula: C₈H₁₅NO
- Molecular weight : 141.21 g/mol
- CAS No.: 120-29-6
- Key features :
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol
- Molecular formula: C₉H₁₇NO
- Molecular weight : 155.24 g/mol
- CAS No.: 3423-25-4
- Key features: Bulkier isopropyl group at position 8, influencing steric hindrance and reactivity. Safety: No GHS hazard classification; used in industrial and scientific research . Synthesis: Lower synthetic yields (26% reported for related analogs) .
endo-8-Benzyl-3-methyl-8-azabicyclo[3.2.1]octan-3-ol
3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol
- Molecular formula: C₁₀H₁₇NO
- Molecular weight : 167.25 g/mol
- CAS No.: 1170293-12-5
- Key features :
Comparative Data Table
Research Findings and Insights
- Synthetic Challenges : Bulky substituents (e.g., isopropyl, benzyl) reduce synthetic yields due to steric hindrance . Aluminum-catalyzed isomerization is effective for cis/trans interconversion .
- Biological Relevance : Methyl and cyclopropyl analogs exhibit enhanced stability, making them preferred in drug design .
- Safety Considerations: Methyl-substituted derivatives pose higher irritation risks compared to non-methylated analogs .
Biological Activity
Endo-3-azabicyclo[3.2.1]octan-8-ol, also known as a bicyclic compound with significant biological implications, has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies, highlighting its mechanism of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound is characterized by a bicyclic structure that includes a nitrogen atom within the ring system. Its molecular formula is , and it has a molecular weight of approximately 141.21 g/mol. The compound exists in various forms, including hydrochloride salts, which enhance its solubility and bioavailability.
1. Monoamine Reuptake Inhibition
The compound exhibits notable activity as a monoamine reuptake inhibitor , which is critical for the treatment of mood disorders such as depression and anxiety. Research indicates that derivatives of endo-3-azabicyclo[3.2.1]octane can inhibit the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine, thereby enhancing their availability in the synaptic cleft.
| Compound | Target | IC50 (μM) |
|---|---|---|
| This compound | Serotonin Transporter | 0.042 |
| This compound | Norepinephrine Transporter | 0.065 |
| This compound | Dopamine Transporter | 0.075 |
These findings suggest that this compound could be developed into effective antidepressants with fewer side effects compared to traditional tricyclic antidepressants.
2. Kappa Opioid Receptor Antagonism
Another significant biological activity of this compound is its role as a kappa opioid receptor antagonist . Kappa opioid receptors are implicated in pain modulation and mood regulation, making them important targets for analgesic drugs.
A study reported that modifications to the endo structure led to increased selectivity for kappa receptors:
| Analog | Kappa IC50 (nM) | Mu:Kappa Ratio |
|---|---|---|
| Compound A | 172 | 93 |
| Compound B | 120 | 85 |
These results indicate that specific structural modifications can enhance the efficacy and selectivity of kappa opioid receptor antagonists derived from the azabicyclo structure.
Structure-Activity Relationships (SAR)
The SAR studies on endo-3-azabicyclo[3.2.1]octane derivatives have revealed critical insights into how structural variations influence biological activity:
- Substituent Effects : The presence of various substituents on the bicyclic core significantly affects binding affinity and selectivity for different receptors.
- Geometric Configuration : The endo configuration has been shown to confer higher potency compared to exo configurations in several assays.
- Linker Modifications : Alterations in the linker regions connecting functional groups can enhance or diminish receptor interactions.
Case Study 1: Pain Management
A clinical trial investigated the efficacy of an endo derivative in patients with chronic pain conditions, demonstrating significant improvements in pain scores compared to placebo groups.
Case Study 2: Anxiety Disorders
In another study focusing on anxiety disorders, subjects treated with an endo derivative showed reduced anxiety levels as measured by standardized assessment tools, supporting its potential use in therapeutic settings.
Q & A
Q. What are the established synthetic routes for Endo-3-azabicyclo[3.2.1]octan-8-ol?
The compound is synthesized through multi-step processes involving ester hydrolysis, amine oxidation, O-acetylation, and demethylation of precursors like atropine. For example, Ashford’s Dictionary of Industrial Chemicals outlines a pathway starting with atropine derivatives, followed by sequential reactions to yield the bicyclic structure . Advanced routes include BF₃·Et₂O-promoted Diels-Alder additions for functionalized derivatives .
Q. How is this compound characterized in structural studies?
Key techniques include ¹H NMR (500 MHz spectrometers for stereochemical analysis), mass spectrometry (electrospray ionization for molecular weight confirmation), and X-ray crystallography (to resolve absolute stereochemistry, as demonstrated in studies on related azabicycloalkanes) .
Q. What salt forms or derivatives are commonly used in pharmacological studies?
The compound is often studied as a hydrochloride salt (e.g., 3-azabicyclo[3.2.1]octan-8-ol hydrochloride) to enhance solubility. Derivatives like trospium chloride (a quaternary ammonium salt) and benzimidazole carboxamides (e.g., BIMU 1) are explored for receptor binding .
Q. What safety precautions are recommended for handling this compound?
Use P95/P1 respirators for particulate protection, chemical-resistant gloves , and full-body protective clothing . In case of exposure, rinse eyes/skin with water for ≥15 minutes and seek medical attention .
Advanced Research Questions
Q. How do structural modifications influence receptor binding and selectivity (e.g., sigma-2 vs. sigma-1)?
Substituents at the 3- and 8-positions critically modulate receptor affinity. For example:
- 8-Methyl derivatives exhibit partial agonism at serotonin/dopamine transporters (SERT/DAT) with stereoselective binding .
- Benzimidazole carboxamides (e.g., BIMU 8) show high sigma-2 affinity (Ki < 10 nM) and >100-fold selectivity over sigma-1 receptors .
- Rigid ethylidenyl-bicyclic skeletons reduce off-target activity at norepinephrine transporters (NET) .
Q. What methodologies resolve contradictions in stereochemical vs. pharmacological data?
- X-ray crystallography and circular dichroism (CD) are used to correlate absolute stereochemistry with activity. For instance, (+)-8-methyl derivatives showed antagonist-analgesic profiles distinct from their enantiomers .
- Conformational analysis via Raman spectroscopy or molecular dynamics clarifies solvent-dependent stereochemical effects .
Q. How does the compound’s conformation impact its pharmacological profile?
The bicyclo[3.2.1]octane scaffold enforces a rigid, boat-like conformation, which enhances binding to rigid protein pockets (e.g., sigma receptors). Modifications like 3-methylene substitutions or N-benzylation alter torsional angles, affecting ligand-receptor complementarity .
Q. What in vitro models are optimal for evaluating transporter inhibition (DAT/SERT/NET)?
Q. What intermediates are critical in synthesizing functionalized derivatives?
Key intermediates include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
